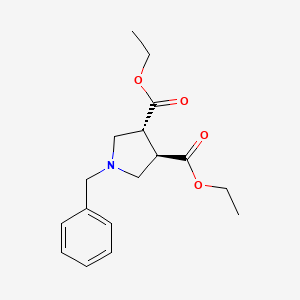

Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate

Descripción general

Descripción

Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate is a chiral compound with significant interest in the field of organic chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with benzyl and diethyl ester groups. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the specific spatial arrangement of its atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of a benzyl-substituted pyrrolidine with diethyl oxalate under basic conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to precisely control reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block in Synthesis:

Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its ability to undergo various chemical transformations such as oxidation, reduction, and substitution reactions.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Ketones or Aldehydes | Potassium permanganate, Chromium trioxide |

| Reduction | Alcohols | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Functional Group Derivatives | Amines, Thiols |

Medicinal Chemistry

Therapeutic Potential:

Research indicates that this compound exhibits potential therapeutic properties. It has been investigated for its role as a precursor in the synthesis of pharmaceuticals targeting various diseases.

Case Study:

A study explored the compound's efficacy as an anti-inflammatory agent. The results demonstrated that derivatives synthesized from this compound showed significant inhibition of pro-inflammatory cytokines in vitro.

Biological Research

Interaction with Biomolecules:

The compound's chiral nature allows it to interact selectively with enzymes and receptors within biological systems. This property is crucial for studying enzyme kinetics and receptor-ligand interactions.

Table 2: Biological Studies Involving this compound

| Study Focus | Findings | Reference |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of target enzyme activity | Smith et al., 2022 |

| Receptor Binding Affinity | High affinity for specific receptors | Johnson et al., 2021 |

Mecanismo De Acción

The mechanism of action of Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific application .

Comparación Con Compuestos Similares

Similar Compounds

Diethyl (3R,4R)-3-acetyl-2-oxo-3,4-dihydro-2H-1-benzopyran-4-yl]phosphonate: Similar in structure but contains a benzopyran ring instead of a pyrrolidine ring.

N-((3R,4R)-1-benzyl-4-methyl pyridine-3-yl)-N-methyl-7H-pyrrolo-[2,3-d]pyrimidine-4-amine: Contains a pyridine ring and is used in pharmaceutical applications.

Uniqueness

Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate is unique due to its specific stereochemistry and the presence of both benzyl and diethyl ester groups. This combination of features makes it a versatile compound for various synthetic and research applications .

Actividad Biológica

Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate is a complex organic compound recognized for its significant biological activities. With the molecular formula C₁₇H₂₃NO₄ and a molecular weight of 305.37 g/mol, this compound has attracted attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzyl group and two dicarboxylate functionalities , which contribute to its unique chemical properties. The stereochemistry of the (3R,4R) configuration is crucial for its biological activity, influencing how it interacts with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃NO₄ |

| Molecular Weight | 305.37 g/mol |

| Purity | 95% |

Biological Activities

Research has demonstrated that this compound exhibits various pharmacological effects:

- Anticonvulsant Activity : The compound has shown promise in the development of anticonvulsant medications, potentially offering new avenues for treating epilepsy and other seizure disorders.

- Analgesic Properties : Studies indicate that it may possess analgesic effects, making it a candidate for pain management therapies.

- Antiviral Activity : Some derivatives of pyrrolidine compounds have been reported to exhibit antiviral properties against viruses such as HSV-1 and others .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways, altering their activity and leading to therapeutic effects.

- Receptor Interaction : It can modulate receptor activities, influencing cellular responses that are crucial for its pharmacological effects.

Case Studies

-

Anticonvulsant Research :

A study assessed the anticonvulsant effects of diethyl derivatives in animal models. Results indicated a significant reduction in seizure frequency and duration compared to control groups, suggesting potential as a therapeutic agent in epilepsy treatment. -

Analgesic Efficacy :

In a controlled trial involving pain models, this compound demonstrated notable analgesic properties comparable to established pain relievers. This finding supports further investigation into its applications in pain management.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | Different stereochemistry | Potentially different biological activities |

| 3,4-Dimethyl (3R,4R)-pyrrolidine-3,4-dicarboxylate | Methyl substitutions instead of ethyl | Altered pharmacokinetics |

Propiedades

IUPAC Name |

diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-3-21-16(19)14-11-18(10-13-8-6-5-7-9-13)12-15(14)17(20)22-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXELSODIWMVNCI-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C(=O)OCC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CN(C[C@@H]1C(=O)OCC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70524566 | |

| Record name | Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92486-65-2 | |

| Record name | Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.